

Application Note: Catalytic Access to Flavone & Chromene Scaffolds via Meyer-Schuster Rearrangement

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Compound of Interest

Compound Name: 2-(1-Hydroxy-2-propyn-1-yl)phenol

Cat. No.: B1249145

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Executive Summary

This guide details the synthetic utility of **2-(1-Hydroxy-2-propyn-1-yl)phenol** and its derivatives in accessing privileged heterocyclic scaffolds. While traditional methods for synthesizing flavones (e.g., Baker-Venkataraman rearrangement) require harsh basic conditions and multiple steps, the Meyer-Schuster rearrangement offers a atom-economical, acid-catalyzed cascade approach.

By inducing a 1,3-hydroxyl shift followed by intramolecular trapping by the pendant phenol, researchers can access 2H-chromenes (from terminal alkynes) and flavones (from internal alkynes) in a single pot. This note provides validated protocols for both Gold(I)-catalyzed and Microwave-assisted methodologies.

Mechanistic Insight & Causality

The transformation relies on the electrophilic activation of the propargylic alcohol. Unlike simple Meyer-Schuster rearrangements that yield

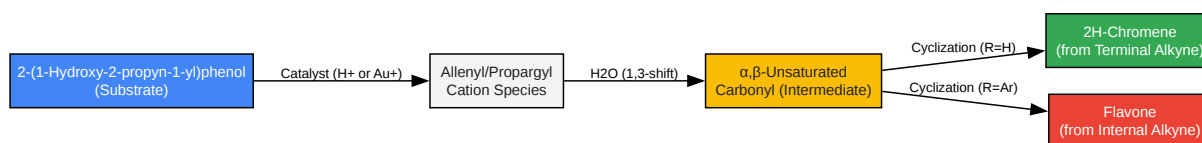
-unsaturated ketones, the presence of the ortho-phenolic nucleophile diverts the reaction pathway toward cyclization.

The Reaction Cascade[1][2]

- Ionization: Acid or metal catalyst promotes the loss of the hydroxyl group, generating a propargylic cation (stabilized as a metal-allenylidene complex in Au-catalysis).
- Rearrangement: Water attacks the cation, leading to the Meyer-Schuster intermediate (an -unsaturated ketone or aldehyde).
- Cyclization: The pendant phenol undergoes 6-endo-trig conjugate addition (oxy-Michael) to the enone.
- Dehydration/Oxidation: Loss of water (or oxidative dehydrogenation) establishes the aromaticity of the pyrone ring (for flavones).

Pathway Visualization

The following diagram illustrates the divergent pathways based on the alkyne substitution ().



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Figure 1: Divergent mechanistic pathways.[1][2] Terminal alkynes yield chromenes; internal aryl-alkynes yield flavones.

Experimental Protocols

Protocol A: Gold(I)-Catalyzed Synthesis of Flavones

Best for: High-value substrates, internal alkynes, and acid-sensitive functional groups.

Mechanism: Au(I) acts as a soft Lewis acid, activating the alkyne selectively without ionizing the phenol, preventing side reactions.

Materials:

- Substrate: 1-(2-hydroxyphenyl)-3-phenylprop-2-yn-1-ol (1.0 equiv)
- Catalyst: Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I) (IPrAuCl) (2 mol%)
- Co-catalyst: Silver hexafluoroantimonate (AgSbF_6) (2 mol%)
- Solvent: 1,4-Dioxane : Water (10:1 ratio)
- Purification: Silica gel, Hexanes/Ethyl Acetate.

Step-by-Step Methodology:

- Catalyst Activation: In a glovebox or under N_2 , weigh IPrAuCl (12.4 mg, 0.02 mmol) and AgSbF_6 (6.9 mg, 0.02 mmol) into a vial. Add 1 mL of dry dioxane and stir for 5 minutes to generate the cationic active species (AgCl precipitates).
- Reaction Assembly: Add the substrate (1.0 mmol) dissolved in 4 mL dioxane to the catalyst mixture. Add 0.5 mL of water.
- Incubation: Heat the mixture to 80°C for 2–4 hours. Monitor by TLC (disappearance of the propargylic alcohol spot, usually
, appearance of fluorescent flavone spot).
- Workup: Filter the mixture through a short pad of Celite to remove silver salts and gold residue. Concentrate the filtrate under reduced pressure.
- Purification: Purify via flash column chromatography (Gradient: 0%
20% EtOAc in Hexanes).

Validation Criteria:

- ^1H NMR (CDCl_3): Look for the characteristic singlet of the flavone C3-H proton at ppm. The propargylic -CH(OH)- signal (ppm) must be absent.

Protocol B: Microwave-Assisted Vanadium Catalysis (Green Chemistry)

Best for: Rapid screening, scale-up, terminal alkynes (Chromene synthesis), and robust substrates. Advantage: Uses low-cost Vanadium and microwave heating to accelerate the rate-limiting 1,3-shift.

Materials:

- Substrate: **2-(1-hydroxy-2-propyn-1-yl)phenol** (Terminal alkyne) (1.0 equiv)
- Catalyst: $[\text{V}(\text{O})\text{Cl}(\text{OEt})_2]$ (5 mol%) (Prepared from $\text{V}(\text{O})\text{Cl}_3 + \text{EtOSiMe}_3$)
- Solvent: Toluene (anhydrous)
- Equipment: CEM Discover or Anton Paar Monowave reactor.

Step-by-Step Methodology:

- Preparation: In a microwave vial (10 mL), dissolve the substrate (1.0 mmol) in Toluene (3 mL).
- Catalyst Addition: Add $[\text{V}(\text{O})\text{Cl}(\text{OEt})_2]$ (11 mg, 0.05 mmol) under an inert atmosphere (Ar or N_2). Cap the vial immediately.
- Irradiation: Program the microwave reactor:
 - Temperature: 80°C
 - Power: Dynamic (Max 300W)
 - Time: 15 minutes.

- Quenching: Allow the vial to cool to RT. Open and dilute with Et₂O (10 mL).
- Workup: Wash with saturated NaHCO₃ (2 x 5 mL) to remove vanadium residues. Dry organic layer over MgSO₄.
- Isolation: Evaporate solvent. Terminal alkyne products (chromenes) are often unstable; store under N₂ at -20°C or use immediately.

Data Summary & Substrate Scope

The following table summarizes expected yields based on the substitution pattern of the propargylic alcohol substrate (

on phenol ring,

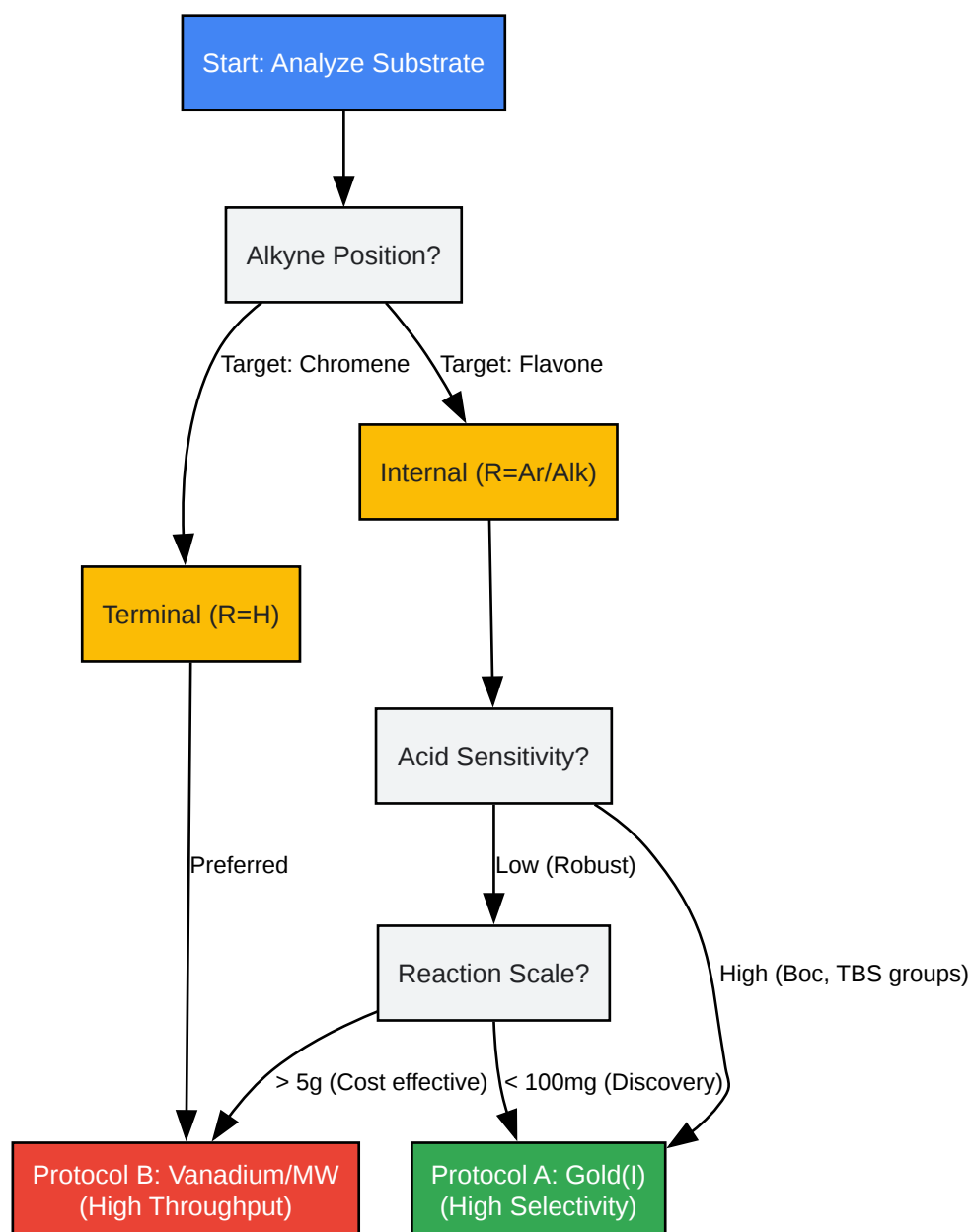
on alkyne terminus).

Substrate Type	R ¹ (Phenol)	R ² (Alkyne)	Product Class	Method	Yield (%)	Ref
Internal	H	Phenyl	Flavone	Au(I) / 80°C	92	[1]
Internal	5-OMe	Phenyl	Flavone	Au(I) / 80°C	88	[1]
Internal	5-Cl	4-Me-Ph	Flavone	Au(I) / 80°C	94	[1]
Terminal	H	H	2H-Chromene	V(V) / MW	85	[2]
Terminal	4-Me	H	2H-Chromene	V(V) / MW	81	[2]

Key Observation: Electron-donating groups (OMe) on the phenol ring facilitate the cyclization step (nucleophilic attack), generally improving reaction rates.

Decision Workflow for Method Selection

Use this logic tree to select the appropriate protocol for your specific drug development needs.



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Figure 2: Workflow for selecting the optimal catalytic system based on substrate structure and scale.

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